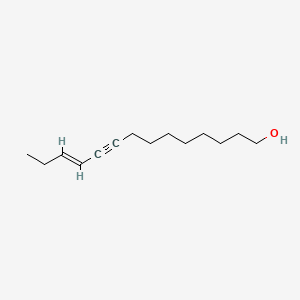
11-Tetradecen-9-yn-1-ol, (11E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-Tetradec-11-en-9-ynol is an organic compound with the molecular formula C14H24O and a molecular weight of 208.34 g/mol. It is a hydrocarbon with a double bond (ene) and a triple bond (yne) in its structure, making it an unsaturated alcohol.
Synthetic Routes and Reaction Conditions:
Hydroboration-Oxidation: One common synthetic route involves the hydroboration-oxidation of tetradec-11-en-9-yne. This method typically uses borane (BH3) as the hydroborating agent followed by oxidation with hydrogen peroxide (H2O2) and sodium hydroxide (NaOH).
Reduction of Alkynes: Another method involves the reduction of tetradec-11-en-9-yn-1-one using lithium aluminum hydride (LiAlH4) followed by hydrolysis.
Industrial Production Methods: The industrial production of (E)-Tetradec-11-en-9-ynol often involves large-scale hydroboration-oxidation reactions under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: (E)-Tetradec-11-en-9-ynol can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its saturated analogs.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of esters or ethers.
Common Reagents and Conditions:
Oxidation: Common reagents include chromium(VI) oxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reductions.
Substitution: Acid chlorides or anhydrides are typically used for substitution reactions.
Major Products Formed:
Oxidation: Ketones and carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Esters and ethers.
Scientific Research Applications
(E)-Tetradec-11-en-9-ynol has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of lipid metabolism and cell membrane dynamics.
Industry: It is used in the production of lubricants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which (E)-Tetradec-11-en-9-ynol exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand for certain receptors, influencing signaling pathways and cellular processes.
Comparison with Similar Compounds
(E)-Tetradec-11-en-9-ynol is unique due to its specific structural features, including the presence of both a double bond and a triple bond. Similar compounds include:
Tetradec-11-en-9-yn-1-one: A ketone derivative with similar carbon chain length.
Tetradec-11-en-9-yne: A related alkyne without the hydroxyl group.
Tetradec-11-en-9-ynyl acetate: An ester derivative of the compound.
These compounds share similarities in their carbon skeleton but differ in functional groups, leading to different chemical properties and applications.
Properties
CAS No. |
68516-32-5 |
|---|---|
Molecular Formula |
C14H24O |
Molecular Weight |
208.34 g/mol |
IUPAC Name |
(E)-tetradec-11-en-9-yn-1-ol |
InChI |
InChI=1S/C14H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h3-4,15H,2,7-14H2,1H3/b4-3+ |
InChI Key |
UVAMCLKTVDSLIH-ONEGZZNKSA-N |
Isomeric SMILES |
CC/C=C/C#CCCCCCCCCO |
Canonical SMILES |
CCC=CC#CCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tris(4-chlorophenyl)[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]phosphanium bromide](/img/structure/B15346881.png)
![Sodium;[(oxido-oxo-sulfooxy-lambda6-sulfanylidene)amino]oxymethane](/img/structure/B15346886.png)

![Barium bis[6-chloro-4-[(2-hydroxy-1-naphthyl)azo]toluene-3-sulfonate]](/img/structure/B15346893.png)
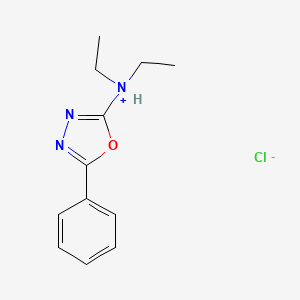
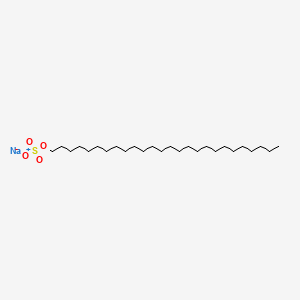
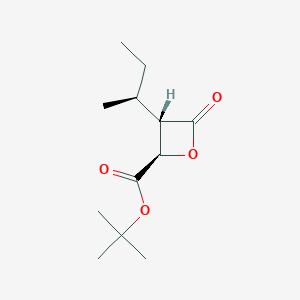

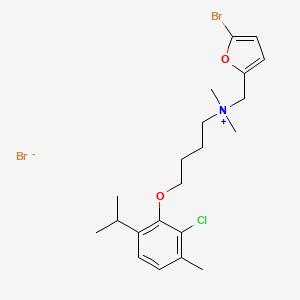
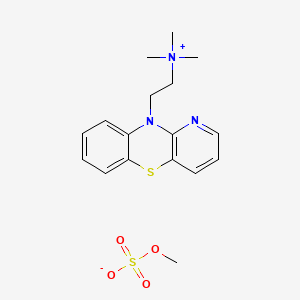
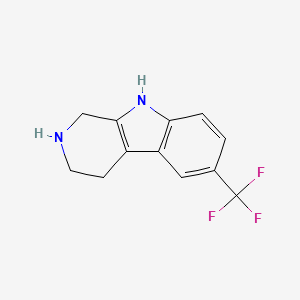
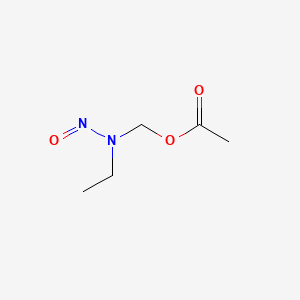
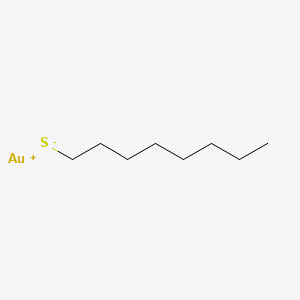
![1H-Isoindole-1,3(2H)-dione, 2-[2-(ethylphenylamino)ethyl]-](/img/structure/B15346969.png)
